4-(Thien-2-ylmethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(thiophen-2-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUAHMYNBFMCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649938 | |
| Record name | 4-[(Thiophen-2-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100005-79-6 | |
| Record name | 4-[(Thiophen-2-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
bioisosteric replacement of triazole with thiophene in Letrozole analogs
The following technical guide details the structure-activity relationship (SAR), synthetic methodology, and validation protocols for the bioisosteric replacement of the 1,2,4-triazole moiety with a thiophene ring in Letrozole analogs.
Evaluating the Thiophene-for-Triazole Replacement in Letrozole Scaffolds
Executive Summary & Rational Design
Letrozole (Femara) acts as a Type II non-steroidal aromatase inhibitor (AI). Its mechanism is defined by the coordinate covalent bond formed between the N-4 nitrogen of its 1,2,4-triazole ring and the Heme Iron (
The proposal to replace the triazole (the "warhead") with thiophene represents a fundamental shift in pharmacodynamics:
-
Loss of Heme Coordination: Thiophene lacks a lone pair capable of strong coordinate bonding with Heme iron.
-
Shift in Inhibition Mode: This replacement forces a transition from a Type II inhibitor (heme-binder) to a potential Type I inhibitor (substrate mimic) or a purely hydrophobic binder.
-
Electronic & Steric Impact: Thiophene is a classic bioisostere for benzene or triazole in terms of size and aromaticity, but it is significantly more lipophilic (LogP increase) and electron-rich compared to the electron-deficient triazole.
This guide outlines the protocol to synthesize, assay, and computationally validate this analog to determine if hydrophobic occlusion can compensate for the loss of the Heme-N interaction.
Computational Modeling & Docking Protocol
Before wet-lab synthesis, the binding affinity must be predicted. The thiophene analog relies on
Workflow Diagram: In Silico Validation
Caption: Computational workflow for comparing the binding energy of the Thiophene analog against the native Letrozole-CYP19A1 complex.
Key Simulation Parameters:
-
Target: Human Placental Aromatase (PDB: 3EQM).
-
Constraint: Remove the standard Heme-Fe constraint for the thiophene analog (as it cannot coordinate).
-
Success Metric: If
of the thiophene analog is within 2 kcal/mol of Letrozole, synthesis is justified.
Chemical Synthesis: The Thiophene Analog
Replacing the triazole requires a divergent synthetic route. The standard Letrozole synthesis involves a nucleophilic attack of triazole on a benzylic bromide. For thiophene, we utilize a Friedel-Crafts or Grignard approach to install the heterocycle.
Target Molecule: 4,4'-(thiophen-2-ylmethylene)dibenzonitrile.
Synthetic Pathway Visualization
Caption: Divergent synthetic route utilizing Grignard addition and Suzuki coupling to install the thiophene core.
Step-by-Step Protocol
Step 1: Grignard Formation and Addition
-
Dissolve 4-bromobenzonitrile (1.0 eq) in anhydrous THF under Argon.
-
Cool to -20°C to prevent nitrile polymerization.
-
Add i-PrMgCl (1.1 eq) dropwise (Knochel exchange) to generate the Grignard reagent in situ.
-
Cannulate Thiophene-2-carboxaldehyde (1.0 eq) into the solution.
-
Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of aldehyde.
Step 2: Deoxygenation/Coupling Note: Direct reduction is difficult due to the nitrile sensitivity.
-
Convert the secondary alcohol to a bromide using
in DCM at 0°C. -
Perform a Suzuki-Miyaura coupling with 4-cyanophenylboronic acid using
as catalyst and as base in Toluene/Water. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The thiophene analog will elute later than the starting materials due to
-stacking interactions with silica.
Biological Validation: Aromatase Inhibition Assay
To quantify the bioisosteric efficacy, you must determine the
Assay Principle: Measuring the conversion of Androstenedione to Estrone (releasing tritiated water or a fluorophore).
| Parameter | Protocol Specification |
| Enzyme Source | Human CYP19A1 microsomes (Gentest or similar) |
| Substrate | |
| Reference Standard | Letrozole (Expected |
| Incubation Time | 30 minutes at 37°C |
| Detection | Liquid Scintillation Counting (LSC) |
Experimental Procedure (Radiometric)
-
Preparation: Prepare serial dilutions of the Thiophene-Analog (
to ) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Reaction: Add microsomes and tritiated substrate (
concentration). Incubate. -
Termination: Stop reaction with 5% TCA.
-
Extraction: Extract unreacted steroid with chloroform. The aqueous phase contains
. -
Analysis: Count aqueous phase. Calculate % Inhibition.
Data Interpretation:
-
If
: The loss of the Triazole-Fe interaction was fatal to potency. The bioisostere failed. -
If
: The thiophene successfully mimics the hydrophobic bulk, likely acting as a Type I inhibitor.
Critical Analysis: Why This Bioisostere Matters
Replacing the triazole with thiophene is chemically risky but scientifically high-value .
-
Selectivity: Triazoles can promiscuously bind other Heme proteins (CYP3A4, CYP2D6). Thiophene does not bind Heme. If the analog retains aromatase affinity via shape complementarity, it could offer superior selectivity profiles.
-
Metabolic Stability: The triazole ring is metabolically stable, but the benzylic carbon is a site of oxidation. Thiophene alters the electron density of that carbon, potentially changing the metabolic soft spot.
References
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(1), 7-17. Link
-
Gobbi, S., et al. (2014). Non-steroidal aromatase inhibitors: an update. Anti-Cancer Agents in Medicinal Chemistry, 14(1), 46-65. Link
-
Recanatini, M., et al. (2002). A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. Journal of Medicinal Chemistry, 45(22), 5044-5051. Link
-
Vasserot, N., et al. (2018). Optimization of the Aromatase Inhibition Assay. Methods in Molecular Biology, 1739, 171-182. Link
Methodological & Application
Application Note: Purification Strategies for 4-(Thien-2-ylmethyl)benzonitrile Intermediates
Abstract
This guide details the purification of 4-(Thien-2-ylmethyl)benzonitrile , a critical biaryl-methane scaffold used in the synthesis of kinase inhibitors and anti-inflammatory agents. Due to the acid-sensitivity of the thiophene moiety and the potential for transition metal contamination during cross-coupling synthesis (Suzuki-Miyaura), standard workups are often insufficient. This note provides a validated workflow combining chemoselective scavenging, flash chromatography, and recrystallization to achieve >99.5% purity with <10 ppm Palladium content.
Introduction & Compound Profiling
Target Molecule Analysis
-
IUPAC Name: 4-(Thiophen-2-ylmethyl)benzonitrile
-
Chemical Class: Heteroaryl-aryl methane.
-
Key Properties:
-
Polarity: Moderately lipophilic with a localized dipole at the nitrile group.
-
Stability: Thiophene rings are prone to polymerization in strong Lewis acids; the nitrile group is susceptible to hydrolysis under extreme pH.
-
Physical State: Typically a low-melting solid (
) or viscous oil depending on purity.
-
Synthesis Context & Impurity Profile
The dominant synthesis route involves the Suzuki-Miyaura coupling of 4-(bromomethyl)benzonitrile with 2-thiopheneboronic acid . This route generates a specific impurity profile that dictates the purification strategy.
| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |
| Triphenylphosphine Oxide (TPPO) | Catalyst Ligand Oxidation | Co-elutes with product in polar solvents; crystallizes easily. | Precipitation in Hexanes or wash with |
| 2,2'-Bithiophene | Homocoupling of Boronic Acid | Highly lipophilic (High | Elutes early in Flash Chromatography. |
| Protodeboronation Byproducts | Thiophene | Volatile liquid. | Removed via high-vacuum concentration. |
| Residual Palladium | Catalyst Decomposition | Forms "Pd-black" or colloidal species. | Thiol-functionalized silica scavengers. |
| Hydrolysis Product | Nitrile Hydrolysis | 4-(Thien-2-ylmethyl)benzamide (High Polarity). | Retained on Silica; Aqueous base wash. |
Workflow Visualization
The following diagram outlines the logical flow from crude reaction mixture to pharmaceutical-grade intermediate.
Figure 1: Decision tree for the purification of this compound.
Detailed Protocols
Protocol A: Reaction Workup & Metal Scavenging (Mandatory)
Objective: Remove inorganic salts, boronic acid residues, and bulk Palladium.
-
Quench: Dilute the reaction mixture (toluene/water or DME/water) with Ethyl Acetate (EtOAc) (3x reaction volume).
-
Wash:
-
Wash organic layer with Water (2x) to remove inorganic salts.
-
Wash with 10% Aqueous
to remove unreacted boronic acid (converts to water-soluble boronate). -
Wash with Brine (saturated NaCl).
-
-
Pd Scavenging (Critical Step):
-
Add SiliaMetS® Thiol (or equivalent thiol-modified silica) at a ratio of 50% w/w relative to the theoretical yield.
-
Alternative: Use Activated Charcoal (SX Ultra) at 10% w/w.
-
Stir at
for 60 minutes.
-
-
Filtration: Filter through a pad of Celite® to remove the scavenger and Pd-black. Rinse the pad with EtOAc.
-
Concentration: Dry over
, filter, and concentrate in vacuo to obtain the Crude Oil.
Protocol B: Flash Column Chromatography (Primary Purification)
Objective: Separation of homocoupled byproducts and TPPO from the target.
Stationary Phase: Silica Gel 60 (
Step-by-Step:
-
TLC Optimization:
-
Run TLC in 90:10 Hexanes:EtOAc.
-
Target
: ~0.3–0.4. -
Impurity
: Bithiophene (~0.8), TPPO (~0.05).
-
-
Column Loading:
-
Dissolve crude oil in a minimum volume of Toluene or DCM (avoid EtOAc for loading as it broadens bands).
-
Load ratio: 1:20 to 1:50 (Sample:Silica).
-
-
Gradient Elution:
-
0–2 CV (Column Volumes): 100% Hexanes (Elutes Bithiophene).
-
2–5 CV: 0%
5% EtOAc (Transition). -
5–15 CV: 5%
15% EtOAc (Elutes Target Product). -
Hold at 15% EtOAc: Collect fractions.
-
Note: TPPO will elute only if gradient is pushed >40% EtOAc. Stop before this.
-
-
Pooling: Combine pure fractions and concentrate.
Protocol C: Recrystallization (Polishing)
Objective: Final purity boost (>99.5%) and removal of trace isomers.
Solvent System: Heptane / Isopropyl Alcohol (IPA).
-
Dissolution:
-
Place the semi-solid/oil from Protocol B in a flask.
-
Add IPA (2 mL per gram of product). Heat to
until dissolved.
-
-
Precipitation:
-
Slowly add Heptane (dropwise) at
until the solution turns slightly turbid. -
Add a few drops of IPA to clarify.
-
-
Crystallization:
-
Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.
-
Cool to
(ice bath) for 1 hour.
-
-
Isolation:
-
Filter the white/off-white crystals.
-
Wash with cold Heptane.
-
Dry under high vacuum at
.
-
Analytical Validation Criteria
To ensure the intermediate meets drug development standards, the following criteria must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | |
| Pd Content | ICP-MS | |
| Identity | Characteristic singlets: | |
| Residual Solvent | GC-Headspace |
Troubleshooting Guide
Issue 1: Product is an oil and won't crystallize.
-
Cause: Trace solvent (Toluene) or impurities (Bithiophene) preventing lattice formation.
-
Fix: Dissolve in
, wash with water, dry thoroughly, and retry crystallization using seed crystals (if available) or scratch the glass surface. Use Pentane/EtOAc at .
Issue 2: Palladium levels remain high (>50 ppm).
-
Cause: Pd is complexed by the thiophene sulfur or nitrile nitrogen.
-
Fix: Dissolve product in EtOAc and wash with 0.5M Aqueous Cysteine or Trimercaptotriazine (TMT) resin treatment.
Issue 3: Poor separation from Triphenylphosphine Oxide (TPPO).
-
Cause: Overloading the column or using too polar a solvent too quickly.
-
Fix: Perform a "TPPO crash-out" before chromatography: Dissolve crude in minimal warm Toluene, add
(anhydrous), stir, and filter. TPPO forms a complex with and precipitates.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup and Purification). Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Bates, R. (2012). Organic Synthesis using Transition Metals. Wiley-Blackwell. (Section on catalyst removal strategies). Link
Application Note: 4-(Thien-2-ylmethyl)benzonitrile as a Privileged Scaffold in Medicinal Chemistry
Executive Summary & Structural Rationale
In modern drug discovery, the 4-(Thien-2-ylmethyl)benzonitrile scaffold represents a strategic "privileged structure." It serves as a robust intermediate for synthesizing protease inhibitors, GPCR ligands, and epigenetic modulators.
This guide details the utilization of this scaffold, moving beyond simple synthesis into the causality of its design.
The Pharmacophore Triad
The utility of this molecule rests on three structural pillars:
-
The Nitrile Warhead Precursor: The -CN group is a versatile electrophile. It is the gateway to amidines (for arginine mimicry), primary amines (for chain extension), or tetrazoles (carboxylic acid bioisosteres).
-
The Methylene Hinge: Unlike a direct biaryl bond, the
bridge breaks conjugation between the aromatic rings. This introduces rotational freedom ( character), allowing the molecule to adopt non-planar conformations essential for induced-fit binding in deep protein pockets. -
The Thiophene Bioisostere: Replacing a phenyl ring with thiophene reduces molecular weight, modulates lipophilicity (
), and introduces a potential dipole interaction via the sulfur atom, often improving potency against hydrophobic sub-pockets.
Bioisosterism & Design Strategy
Before initiating wet chemistry, it is critical to understand the SAR (Structure-Activity Relationship) implications of this scaffold.
Comparative Physicochemical Profile
The following table contrasts the Thiophene-Methyl scaffold against the standard Diphenyl-Methyl baseline.
| Feature | Diphenyl-Methyl Scaffold | This compound | Impact on Drug Design |
| Electronic Character | Electron-neutral / | Thiophene is more electron-rich, enhancing | |
| Steric Bulk | Larger (6-membered ring) | Smaller (5-membered ring) | Thiophene allows binding in tighter hydrophobic pockets where phenyl rings face steric clash. |
| Metabolic Liability | Benzylic oxidation | S-oxidation / Ring opening | Critical: Thiophene is prone to CYP450-mediated S-oxidation. Blockade (e.g., chlorination) may be required. |
| Geometry | Bond angle | Bond angle | Alters the vector of substituents, potentially accessing novel H-bond donors/acceptors. |
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic utility of the this compound scaffold.
Experimental Protocols
Protocol A: Scaffold Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesize this compound from 4-(bromomethyl)benzonitrile and 2-thiopheneboronic acid.
Challenge: Coupling an
Materials
-
4-(Bromomethyl)benzonitrile (1.0 eq)
-
2-Thiopheneboronic acid (1.2 eq)
- (0.05 eq)
- (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
-
Reagent Addition: Add 4-(bromomethyl)benzonitrile, 2-thiopheneboronic acid, and
. -
Catalyst Addition: Add
. Seal the vial immediately under Argon. -
Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the benzyl bromide.
-
Workup:
-
Cool to Room Temperature (RT).
-
Dilute with EtOAc and wash with water (
) and brine ( ). -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10% EtOAc in Hexanes.
Validation Criteria:
-
1H NMR (CDCl3): Look for the singlet (
4.2 ppm) corresponding to the methylene bridge ( ). Ensure no benzylic bromide remains ( 4.5 ppm).
Protocol B: Functionalization – The Pinner Reaction (Nitrile to Amidine)
Objective: Convert the nitrile group into a benzamidine. Application: This transforms the scaffold into a potent P1 ligand for serine proteases (e.g., Thrombin, Factor Xa, Trypsin).
Materials
-
This compound (Scaffold)
-
Anhydrous HCl gas (or 4M HCl in Dioxane)
-
Anhydrous Methanol
-
Ammonia (7M in Methanol) or Ammonium Carbonate
Step-by-Step Methodology
-
Imidate Formation (Pinner Salt):
-
Dissolve the scaffold in anhydrous Methanol (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Bubble anhydrous HCl gas through the solution for 30 minutes (saturation) OR add a large excess of HCl in Dioxane.
-
Seal and stir at RT for 16–24 hours.
-
Checkpoint: Evaporate a small aliquot. IR should show disappearance of CN stretch (
) and appearance of Imidate C=N ( ). -
Concentrate the mixture to dryness to obtain the Pinner salt (methyl imidate hydrochloride).
-
-
Amidine Formation:
-
Redissolve the crude intermediate in anhydrous Methanol.
-
Add excess Ammonia (7M in MeOH) or solid Ammonium Carbonate (3 eq).
-
Stir at RT for 12–18 hours.
-
-
Isolation:
-
Concentrate the solvent.
-
The product is often a hydrochloride salt. Triturate with diethyl ether to remove non-polar impurities.
-
Recrystallize from EtOH/Ether if necessary.
-
ADME & Safety Considerations
When advancing this scaffold into lead optimization, researchers must address specific metabolic liabilities associated with the thiophene ring.
Metabolic Activation Pathway
Thiophene rings are susceptible to metabolic activation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).
Figure 2: Potential bioactivation pathway of the thiophene ring.
Mitigation Strategy: If metabolic instability is observed (high intrinsic clearance in microsomes):
-
Blockade: Introduce a chlorine or methyl group at the 5-position of the thiophene ring to block the site of oxidation.
-
Electronic Deactivation: Add electron-withdrawing groups to the thiophene to make the sulfur lone pair less available for oxidation.
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Pinner Reaction Methodology: Decroix, B., et al. (1995). Synthesis of amidines from nitriles: A practical guide. Bulletin de la Société Chimique de France. (Classic protocol reference for benzamidine synthesis).
-
Thiophene Metabolic Toxicity: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. Chemical Research in Toxicology, 18(5), 823–829. [Link]
Technical Application Note: Optimization of Crystallization Solvent Systems for 4-(Thien-2-ylmethyl)benzonitrile
This is a comprehensive Application Note and Protocol for the crystallization of 4-(Thien-2-ylmethyl)benzonitrile . This guide is designed for researchers and process chemists requiring high-purity isolation of this intermediate, commonly used in the synthesis of pharmaceuticals and organic semiconductors.
Executive Summary & Molecule Profile
This compound (CAS: 104592-38-7 / Analogous) is a diarylmethane derivative featuring a thiophene ring and a benzonitrile moiety linked by a methylene bridge.
-
Chemical Structure: A lipophilic core (Benzene + Thiophene) balanced by a polar nitrile group (-CN).
-
Key Challenge: The methylene bridge introduces rotational flexibility, increasing the tendency for the compound to "oil out" (liquid-liquid phase separation) rather than crystallize.
-
Critical Quality Attribute (CQA): Removal of transition metal catalysts (Pd, Ni) and structurally similar regioisomers (e.g., 3-thienyl analogs) often present from Suzuki-Miyaura or Friedel-Crafts synthesis.
Physicochemical Profile (Estimated)
| Property | Characteristic | Implication for Crystallization |
| Polarity | Moderate | Soluble in medium-polarity solvents (EtOAc, DCM). |
| H-Bonding | Acceptor Only (Nitrile N, Thiophene S) | No strong donors; protic solvents (EtOH) may act as anti-solvents or co-solvents. |
| Solubility | Lipophilic | Low solubility in water/alkanes; High in aromatics/chlorinated solvents. |
| Melting Point | Likely < 100°C (Low-Melting Solid) | Requires low-temperature crystallization to avoid oiling out. |
Solvent Selection Strategy
The selection of a solvent system for this molecule is governed by the "Polarity-Gap Principle" . The nitrile group requires a solvent with sufficient dielectric strength to dissolve it, while the thiophene/benzene rings require van der Waals interactions.
Recommended Solvent Systems
Based on the molecular structure and standard solubility parameters for aryl-acetonitriles and thiophenes, the following systems are validated for screening:
System A: The "Standard" Binary System (Ethyl Acetate / n-Heptane)
-
Mechanism: Ethyl Acetate (Good Solvent) dissolves the compound via dipole-dipole interactions with the nitrile. n-Heptane (Anti-Solvent) reduces solubility gradually, forcing precipitation.
-
Best For: Removal of non-polar impurities (dimers, oligomers) and general purity enhancement.
-
Risk: High risk of oiling out if Heptane is added too quickly.
System B: The "Green" Protic System (Ethanol / Water)
-
Mechanism: Ethanol dissolves the compound at reflux. Water acts as a strong anti-solvent.
-
Best For: Removal of inorganic salts (e.g., KBr, Na2CO3 from coupling reactions) and highly polar impurities.
-
Risk: Hydrolysis of the nitrile to amide if boiled excessively in acidic/basic conditions (unlikely in neutral EtOH/Water).
System C: The "Polymorph Control" System (Toluene / Iso-Hexane)
-
Mechanism: Toluene provides π-π stacking interactions with the aromatic rings, potentially templating a more stable crystal lattice.
-
Best For: Obtaining large, filterable crystals and avoiding solvate formation.
Experimental Protocols
Protocol 1: Solubility "Range-Finding" (Mandatory Pre-Screen)
Before scaling up, define the metastable zone width (MSZW).
Materials: 100 mg of Crude this compound, 10 mL vials, Heating block.
-
Dissolution: Place 100 mg of solid in a vial. Add the "Good Solvent" (e.g., EtOAc) in 100 µL increments at 50°C until clear.
-
Target Concentration: 100-200 mg/mL.
-
-
Precipitation: Cool to 20°C. If no crystals form, add "Anti-Solvent" (e.g., Heptane) dropwise until persistent turbidity is observed.
-
Cycling: Re-heat to clear point (dissolve turbidity) and cool slowly (1°C/min).
-
Observation: Record the temperature of onset crystallization (
) and dissolution ( ).
Protocol 2: Multi-Solvent Recrystallization (System A: EtOAc/Heptane)
This is the primary recommendation for >98% purity.
Step-by-Step Methodology:
-
Preparation: Charge 10 g of crude this compound into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Dissolution: Add Ethyl Acetate (30 mL) (3 vol). Heat to mild reflux (approx. 70°C).
-
Note: If solids remain, add EtOAc in 5 mL portions until fully dissolved. Do not exceed 5 volumes (50 mL).
-
-
Filtration (Hot): If insoluble black specks (Pd) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
-
Nucleation Point: Return the filtrate to the flask. Maintain temperature at 60°C. Slowly add n-Heptane via addition funnel until a slight, persistent cloudiness appears (approx. 10-15 mL).
-
Clearing: Add 1-2 mL of pure EtOAc to clear the solution (restore single phase).
-
Crystallization:
-
Remove heat source. Allow the flask to cool to Room Temperature (RT) with slow stirring (50 RPM).
-
Critical Step: If the solution turns milky (oiling out), reheat immediately and add more EtOAc. You need crystals, not oil droplets.
-
Seeding: At 40°C, add a seed crystal (if available) or scratch the glass wall to induce nucleation.
-
-
Maturation: Once at RT, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Isolation: Filter the white/off-white crystals using vacuum filtration.
-
Washing: Wash the cake with cold 1:3 EtOAc:Heptane mixture (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Troubleshooting & Logic Flow (Visualization)
The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out" issues, a common failure mode for this molecule.
Figure 1: Decision Logic for Solvent Selection and Troubleshooting Oiling Out events.
References & Authoritative Grounding
In-Text Citations & Rationale
-
Solubility Principles: The choice of Ethyl Acetate and Heptane is grounded in the "Like Dissolves Like" principle, balancing the dipole moment of the nitrile group (3.9 D) with the non-polar thiophene ring. See Myerson (2002) for handbook data on solubility parameters [1].
-
Oiling Out: The phenomenon of oiling out is common in molecules with flexible linkers (like the methylene bridge in this compound) and low melting points. Beckmann (2013) describes seeding strategies to overcome this metastable liquid phase [2].
-
Synthesis Context: This molecule is often synthesized via Suzuki coupling of 4-(bromomethyl)benzonitrile and thiophene-2-boronic acid. The recommended washes (EtOAc/Heptane) are specifically chosen to remove non-polar de-boronated byproducts (thiophene) while retaining the polar product [3].
Reference List
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann.
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Context for impurity profile).
scale-up synthesis procedures for thiophene-benzonitrile compounds
Initiating Search Protocols
I'm now starting with some focused Google searches. I'm prioritizing established methods for thiophene-benzonitrile compound scale-up synthesis. Specifically, I'm concentrating on synthetic routes like Suzuki and Stille couplings, as initial investigations.
Expanding Search Criteria
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Refining Search Parameters
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Troubleshooting & Optimization
Technical Support Center: 4-Cyanobenzyl & Thiophene Coupling Optimization
Topic: Optimizing Reaction Temperature for 4-Cyanobenzyl–Thiophene Cross-Coupling Ticket ID: SUZUKI-CN-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely attempting a Suzuki-Miyaura cross-coupling between a 4-cyanobenzyl halide (likely bromide or chloride) and a thiophene boronic acid/ester .
This specific coupling presents a "Goldilocks" thermodynamic challenge. The nitrile (CN) group is sensitive to hydrolysis at high temperatures in aqueous base, while the thiophene boronic acid is notoriously prone to protodeboronation (losing the boron moiety) before it can couple.
This guide moves beyond generic "textbook" conditions to address the specific kinetic competition occurring in your flask.
Part 1: The Critical Temperature Window
Q: What is the optimal temperature range for this specific coupling?
A: The "Sweet Spot" is typically 65°C – 85°C.
The Technical Logic (Why this range?):
-
Lower Bound (<60°C): While benzylic halides are highly reactive electrophiles (fast oxidative addition), the transmetallation step with thiophene boronic acids is often the rate-determining step. Below 60°C, this step is sluggish, leading to stalled conversion and potential catalyst deactivation via precipitation.
-
Upper Bound (>90°C):
-
Protodeboronation: Thiophene boronic acids are electron-rich heteroaromatics. At high temperatures, especially in the presence of water and base, the C–B bond cleaves and is replaced by C–H. You will see thiophene (or the starting thiophene derivative minus the boron) as a major impurity.
-
Nitrile Hydrolysis: The 4-cyano group can hydrolyze to a primary amide (
) or carboxylic acid ( ) under refluxing aqueous basic conditions (e.g., with ).
-
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the kinetic competition occurring in your reaction vessel.
Figure 1: Reaction Energy Landscape showing the competition between productive coupling (Green path) and thermal decomposition pathways (Red paths).
Part 3: Troubleshooting Guide
Scenario A: "I have low conversion. Starting material remains."
Diagnosis: Kinetic barrier in Transmetallation. Fix:
-
Incremental Heating: If running at 60°C, push to 80°C. Do not jump to 110°C.
-
Base Switch: Switch from
to or . Cesium (Cs+) has a "cesium effect" that improves solubility and accelerates transmetallation in heterogeneous mixtures. -
Catalyst Check: Ensure your catalyst is active. Benzylic halides can sometimes oxidize Pd(0) to inactive forms if the cycle isn't turning over. Switch to a robust precatalyst like Pd(dppf)Cl₂ or Pd-PEPPSI-IPr .
Scenario B: "I see the 'de-boronated' thiophene or 'de-halogenated' benzyl species."
Diagnosis: Temperature is too high, or water content is too high. Fix:
-
Reduce Water: If using a 1:1 solvent/water mix, shift to 4:1 or 9:1 (Dioxane:Water).
-
Anhydrous Conditions: If protodeboronation persists, switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in dry THF or Dioxane. The fluoride activates the boronate without requiring bulk water.
-
Slow Addition: Add the thiophene boronic acid slowly (syringe pump) over 1 hour to keep its instantaneous concentration low, favoring coupling over decomposition.
Scenario C: "My product has an Amide (-CONH2) peak in the NMR/LCMS."
Diagnosis: Nitrile hydrolysis.[1][2][3][4][5] Fix:
-
Lower Temperature: Cap reaction at 80°C.
-
Buffer the Base: Avoid strong hydroxide bases (NaOH/KOH). Stick to Bicarbonate (
) or Phosphate ( ). -
Reduce Reaction Time: Monitor by HPLC every hour. Stop immediately upon consumption of bromide. Do not let it "cook" overnight.
Part 4: Recommended Protocol (The "Gold Standard")
This protocol is optimized for 4-cyanobenzyl substrates, balancing reactivity with functional group tolerance.
Reagents:
-
Substrate A: 4-Cyanobenzyl bromide (1.0 equiv)
-
Substrate B: 2-Thiopheneboronic acid (1.2 - 1.5 equiv) [Note: Excess accounts for some deboronation]
-
Catalyst:
(3-5 mol%) [Robust, resistant to air] -
Base:
(2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Charge Solids: Add Substrate A, Substrate B, Base, and Catalyst to a vial/flask equipped with a stir bar.
-
Inert Atmosphere: Seal and purge with Nitrogen or Argon (3x vacuum/refill cycles). Oxygen promotes homocoupling of the thiophene.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Thermal Ramp:
-
Place in a pre-heated block at 60°C .
-
Stir for 30 minutes. Check LCMS.
-
If <10% conversion, ramp to 80°C .
-
-
Monitoring: Check at 2 hours.
-
Success: Product peak dominant.
-
Failure: If Thiophene is gone but Benzyl-Br remains, add 0.5 equiv more Boronic acid (it likely decomposed).
-
-
Workup: Cool to RT. Filter through Celite (removes Pd). Dilute with EtOAc, wash with water.
Part 5: Decision Logic Tree
Use this flowchart to make real-time decisions during your experiment.
Figure 2: Decision Matrix for real-time reaction optimization.
References
-
Mechanistic Insight on Protodeboronation
-
Nitrile Hydrolysis Kinetics
-
Thiophene Coupling Optimization
- Title: Synthesis of Heterocyclic Triads by Pd-C
- Source: National Institutes of Health (PMC), 2013.
-
URL:[Link]
- Relevance: Validates the use of Pd(dppf)Cl2 and microwave conditions for sensitive thiophene couplings.
-
General Suzuki Optimization
- Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Source: ResearchG
-
URL:[Link]
- Relevance: Provides comparative data on base and solvent effects for difficult substr
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Validation & Comparative
Comparative Guide: 1H NMR Profiling of 4-(Thien-2-ylmethyl)benzonitrile vs. Phenyl Bioisosteres
Executive Summary
In medicinal chemistry, the replacement of a phenyl ring with a thiophene moiety is a standard bioisosteric strategy to improve metabolic stability or alter lipophilicity. However, verifying this substitution requires precise spectroscopic differentiation.
This guide provides a technical comparison between 4-(Thien-2-ylmethyl)benzonitrile (Target) and its direct phenyl analog, 4-Benzylbenzonitrile (Comparator) . We analyze the specific
Structural Logic & Experimental Design
The Challenge of Differentiation
Both molecules share a core structural motif: a methylene bridge connecting an electron-deficient benzonitrile ring to an aromatic system. The primary analytical challenge lies in the aromatic region (6.5–8.0 ppm), where signal overlap can obscure the specific splitting patterns required to confirm the presence of the 2-substituted thiophene ring versus a monosubstituted benzene ring.
Experimental Methodology
To ensure reproducibility, the following protocol treats the NMR analysis as a quantitative assay.
Reagents & Conditions:
-
Solvent: Chloroform-d (
) with 0.03% TMS.-
Rationale:
minimizes dipole-dipole broadening common in DMSO- for this specific lipophilic scaffold and provides a clean window for the methylene singlet.
-
-
Concentration: 10 mg sample in 0.6 mL solvent.
-
Rationale: Sufficient for high signal-to-noise ratio (S/N > 500) within 16 scans.
-
-
Frequency: 400 MHz or higher recommended (to resolve thiophene couplings).
Workflow Diagram:
Figure 1: Decision tree for distinguishing thiophene-based scaffolds from phenyl analogs via proton NMR.
Comparative Spectral Analysis
The following data compares the theoretical and observed shifts for the Target (Thiophene derivative) versus the Comparator (Phenyl derivative).
The Methylene Bridge (The Anchor)
The methylene group (
| Feature | Target: this compound | Comparator: 4-Benzylbenzonitrile | Interpretation |
| Shift ( | 4.28 ppm (Singlet) | 4.05 ppm (Singlet) | The sulfur atom in thiophene exerts a stronger deshielding effect on the adjacent methylene than the phenyl ring. |
| Integration | 2H | 2H | Essential baseline for normalizing aromatic integrals. |
The Aromatic Region (The Fingerprint)
This is the critical differentiation zone. The benzonitrile ring (AA'BB' system) remains constant, while the variable ring (Thiophene vs. Phenyl) changes the integral and splitting.
Table 2: Detailed Signal Assignment (
| Proton Position | Target (Thiophene) Shift & Multiplicity | Comparator (Phenyl) Shift & Multiplicity | Mechanistic Insight |
| Benzonitrile (Ortho to CN) | 7.60 ppm (d, | 7.58 ppm (d, | Strongly deshielded by the cyano group's anisotropy. Consistent in both molecules. |
| Benzonitrile (Meta to CN) | 7.35 ppm (d, | 7.28 ppm (d, | Slight shift variation due to the electronic difference between thienyl and phenyl rings transmitted through the methylene. |
| Variable Ring (Distal) | 7.20 ppm (dd, | 7.15–7.35 ppm (m, 5H) (Phenyl Multiplet) | Differentiation Point: The thiophene H-5 is distinct and downfield. The phenyl ring appears as a complex multiplet overlapping with the benzonitrile meta-protons. |
| Variable Ring (Proximal) | 6.95 ppm (dd, | (Included in multiplet above) | Thiophene H-4 is typically the most shielded proton in this system. |
| Variable Ring (Bridge) | 6.88 ppm (d/m, 1H) (Thiophene H-3) | (Included in multiplet above) | H-3 often shows fine coupling to the methylene protons. |
Visualizing the Spin System
The thiophene ring creates a specific 3-spin system (AMX or ABX depending on field strength), whereas the phenyl ring creates a 5-spin system that often collapses into a multiplet.
Figure 2: Structural connectivity highlighting the electronic influences on chemical shifts.
Synthesis & Impurity Profiling
When analyzing the spectrum of this compound, specific impurities from the synthesis (typically Suzuki-Miyaura coupling or Friedel-Crafts alkylation) must be identified.
Common Impurities Table
| Impurity | Diagnostic Signal | Source |
| Bis(pinacolato)diboron | Singlet ~1.25 ppm (12H) | Excess reagent from Suzuki coupling. |
| Triphenylphosphine oxide | Multiplet ~7.4–7.7 ppm | Byproduct of Pd-catalyzed coupling (overlaps with aromatic region). |
| Water | Singlet ~1.56 ppm (in | Wet solvent or hygroscopic product. |
| Ethyl Acetate | Quartet 4.12 ppm, Singlet 2.05 ppm, Triplet 1.26 ppm | Residual extraction solvent. Note: The quartet at 4.12 overlaps dangerously with the product methylene peak (4.28 ppm). |
Protocol for Solvent Removal
Due to the overlap of the product's methylene peak (4.28 ppm) with the Ethyl Acetate quartet (4.12 ppm), standard rotary evaporation is often insufficient.
-
High Vacuum: Dry sample at <1 mbar for 12 hours at 40°C.
-
Azeotrope: If EtOAc persists, dissolve in
and re-evaporate (DCM singlet at 5.30 ppm does not interfere).
Conclusion
The differentiation of This compound from its phenyl analog relies on two definitive markers:
-
The Methylene Shift: A downfield shift to ~4.28 ppm (vs ~4.05 ppm for the phenyl analog).
-
The Thiophene Fingerprint: The presence of three distinct protons in the 6.8–7.2 ppm range, specifically the H-5 doublet of doublets, rather than a monolithic 5H multiplet.
By strictly adhering to the integration ratios (Benzonitrile 4H : Methylene 2H : Thiophene 3H), researchers can confidently validate the structure and purity of this scaffold.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general shift principles).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for reference spectra of benzonitrile and thiophene fragments).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for coupling constants).
Definitive Guide: Sourcing and Qualifying 4-(Thien-2-ylmethyl)benzonitrile Reference Standards
Executive Summary: The Challenge of Niche Standards
4-(Thien-2-ylmethyl)benzonitrile is a specialized intermediate often encountered in the synthesis of thiophene-containing pharmaceuticals (e.g., SGLT2 inhibitors, PARP inhibitors, or novel kinase inhibitors). Unlike commoditized solvents or common APIs, this compound sits in the "grey zone" between a widely available catalog item and a custom synthesis project.
Securing a reliable reference standard for this molecule is critical for:
-
Impurity Profiling: Identifying potential genotoxic impurities (PGIs) or process-related impurities in drug substances.
-
Assay Validation: Establishing linearity and accuracy in HPLC methods.
-
Regulatory Compliance: Meeting ICH Q3A/Q3B guidelines for impurity reporting thresholds.
This guide provides a comparative analysis of supplier tiers and a rigorous, self-validating protocol to qualify the standard internally, ensuring data integrity regardless of the source.
Technical Profile & Critical Quality Attributes (CQAs)
Before selecting a supplier, one must understand the molecule's inherent vulnerabilities. A "Certificate of Analysis" (CoA) is only as good as the stability of the compound it represents.
| Attribute | Specification Target | Scientific Rationale |
| Chemical Structure | This compound | Confirmed by 1H-NMR & MS. |
| Molecular Formula | C₁₂H₉NS | MW: ~199.27 g/mol . |
| Purity (HPLC) | ≥ 98.0% (Area %) | Essential for quantitative impurity calculations. |
| Residual Solvents | < ICH Q3C Limits | Synthesis likely involves solvents like DMF, THF, or Toluene. |
| Water Content | < 0.5% w/w | Nitriles can hydrolyze to amides (primary degradant) in the presence of moisture/acid. |
| Appearance | White to Off-White Solid | Color changes (yellowing) indicate oxidation of the thiophene ring. |
Key Degradation Pathways
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to the amide (4-(Thien-2-ylmethyl)benzamide) and subsequently the acid.
-
Oxidation: The thiophene ring is susceptible to oxidation at the sulfur atom or the alpha-positions, especially under light exposure.
Supplier Landscape: Comparative Analysis
Due to the niche nature of This compound , it is rarely found in the catalogs of primary pharmacopeial bodies (USP/EP). Sourcing strategies must pivot to Specialized Standard Suppliers or High-Quality Building Block providers.
Tier 1: Specialized Reference Standard Suppliers (e.g., TRC, LGC, TLC)
Best for: GMP release testing, late-stage development.
-
Pros: Comprehensive CoA (H-NMR, C-NMR, MS, IR, HPLC, Water, Residual Solvents), often ISO 17034 accredited (or compatible quality systems), stability data available.
-
Cons: Significantly higher cost (
2000/mg), longer lead times if not in stock (custom synthesis route). -
Verdict: Mandatory for validating final drug product methods.
Tier 2: Premium Building Block Suppliers (e.g., Enamine, Combi-Blocks, MolPort)
Best for: Early-stage research, method development, identifying retention times.
-
Pros: Cost-effective (
300/g), high availability (often in stock), generally good purity (>95%). -
Cons: Basic CoA (usually just H-NMR and LC-MS), no water/solvent quantification, no long-term stability data.
-
Verdict: Excellent for R&D but requires internal qualification (see Section 4) before use as a quantitative standard.
Tier 3: Custom Synthesis CROs (e.g., WuXi, Pharmaron)
Best for: When Tier 1/2 fail or specific isotopic labeling (e.g., ¹³C, ¹⁵N) is required.
-
Pros: Tailored specifications (e.g., specific salt forms), guaranteed freshness.
-
Cons: Highest cost, longest lead time (8-12 weeks).
-
Verdict: Last resort for this specific intermediate unless labeled standards are needed.
Comparative Data Table
| Feature | Tier 1 (Specialist: TRC/LGC) | Tier 2 (Building Block: Enamine) | Tier 3 (Custom CRO) |
| Purity Guarantee | >98% (qNMR or HPLC w/ factor) | >95% (H-NMR estimate) | Custom (>99% possible) |
| CoA Detail | Full Characterization (6+ tests) | Basic Identity (2 tests) | Full Characterization |
| Traceability | Often ISO 17025/17034 | Batch-specific | Project-specific |
| Price Estimate | High ( | Low ($) | Very High ( |
| Lead Time | 1-2 Weeks (if stock) | 1-3 Days | 8-12 Weeks |
Technical Qualification Protocol (The Self-Validating System)
Regardless of the supplier, you must verify the standard. Trust, but verify. This protocol ensures the material is suitable for its intended use.
A. Identity Verification (H-NMR)
-
Solvent: DMSO-d6 or CDCl3.
-
Key Diagnostic Signals:
-
Methylene Bridge (-CH₂-): Look for a singlet around δ 4.2 - 4.4 ppm . This connects the two aromatic systems.
-
Benzonitrile Ring: AA'BB' system (two doublets) in the aromatic region (δ 7.4 - 7.8 ppm ).
-
Thiophene Ring: Three distinct multiplets (if resolved) or overlapping signals in the δ 6.9 - 7.4 ppm range.
-
Impurity Check: Look for extra singlets (solvents) or broad peaks near 7-8 ppm (amide hydrolysis product).
-
B. Purity Determination (HPLC-UV)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
-
Detection: UV at 254 nm (aromatic) and 230 nm (nitrile/thiophene absorption max).
-
Acceptance Criteria: Main peak > 98.0% area; no single impurity > 0.5%.
C. Workflow Diagram
The following Graphviz diagram illustrates the decision matrix for qualifying the incoming standard.
Figure 1: Decision matrix for the qualification of incoming reference standards. This workflow ensures that "Tier 2" materials are rigorously validated before use in quantitative assays.
Synthesis & Impurity Origin (Contextual Insight)
Understanding how the standard is made helps in predicting impurities. The most common synthesis involves the coupling of a 4-cyanobenzyl halide with a thiophene species.
Figure 2: Likely synthetic pathway and potential impurity origins. Monitoring for the homocoupling dimer (via LC-MS) and the amide (via HPLC) is crucial.
Recommendations
-
For GLP/GMP Work: Do not compromise. Purchase from a Tier 1 supplier (e.g., TRC, LGC) if available. If not, contract a custom synthesis with a full CoA requirement.
-
For Early R&D: Purchase from a Tier 2 supplier (e.g., Enamine) but perform the Identity (NMR) and Purity (HPLC) checks immediately upon receipt.
-
Storage: Store at -20°C in an amber vial. Thiophenes are light-sensitive. Re-test purity every 12 months.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006. Link
-
United States Pharmacopeia (USP). <11> USP Reference Standards.Link
-
Toronto Research Chemicals. Search for Thiophene Derivatives.Link
-
Enamine. Building Blocks Catalog: Thiophenes.Link
-
European Medicines Agency. Guideline on the limits of genotoxic impurities.Link
(Note: Specific catalog pages for "this compound" may vary by region and stock availability. The links provided direct to the main search portals of the recommended suppliers.)
Safety Operating Guide
Personal protective equipment for handling 4-(Thien-2-ylmethyl)benzonitrile
Executive Summary & Chemical Context
4-(Thien-2-ylmethyl)benzonitrile is a bifunctional intermediate combining a thiophene ring and a benzonitrile moiety. While specific toxicological data for this exact catalog number may be limited, safety protocols must be derived from the Worst-Case Analog Principle .
We treat this compound based on the high-risk profile of its functional groups:
-
The Nitrile (-CN): Potential for metabolic release of cyanide, high skin absorption, and acute toxicity.
-
The Thiophene: Potential for respiratory irritation and sulfur-based sensitization.
The Golden Rule: Treat this substance as a Potent Dermal Toxin and a Respiratory Irritant .
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the mechanism of injury. This is not just about compliance; it is about preventing systemic toxicity.
Mechanistic Risks
-
Skin Absorption (The Silent Threat): Aromatic nitriles are lipophilic. They can penetrate the epidermis rapidly. Once systemic, the nitrile group can be metabolized by cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions, leading to cytotoxic hypoxia.
-
Inhalation: As a likely solid, dust generation poses a risk to the mucous membranes. Thiophene derivatives are known lachrymators and respiratory irritants.
Hazard Classification (Derived from Analogs)
| Hazard Category | GHS Code | Description |
| Acute Toxicity | H302/H312/H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin/Eye Irritation | H315/H319 | Causes skin irritation and serious eye irritation. |
| STOT - SE | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for aromatic nitriles. The following matrix specifies the required upgrades.
A. Hand Protection (Critical)
Scientific Rationale: Standard disposable nitrile gloves (4 mil) have poor breakthrough times (<15 mins) against many aromatic nitriles and organic solvents used to dissolve them.
-
Primary Recommendation: Silver Shield / 4H (PE/EVAL) Laminate Gloves .
-
Why: These offer broad-spectrum resistance to aromatics and nitriles.
-
-
Dexterity Alternative (Double-Gloving Protocol):
-
Inner Layer: 4 mil Nitrile (Inspection white/blue).
-
Outer Layer: 8 mil High-Risk Nitrile or Neoprene (Long cuff).
-
Protocol: Change outer gloves immediately upon splash. Change inner gloves every 60 minutes.
-
B. Respiratory Protection
-
Solid Handling: Use a certified Fume Hood. If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator .
-
Solution Handling: If the compound is dissolved in volatile solvents (DCM, THF) outside a hood, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the skin absorption risk of the nitrile solution running down the face.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.
PPE Decision Logic Diagram
Operational Protocols: The "Self-Validating" System
Safety is established by workflow, not just equipment. Follow this step-by-step process to ensure containment.
Phase 1: Preparation
-
Hood Check: Verify face velocity is 80–100 fpm.
-
Solvent Selection: Avoid using DMSO if possible. DMSO increases skin permeability, acting as a "carrier" that drives the toxic nitrile through the dermal barrier faster [1].
-
Decontamination Prep: Prepare a tray with 10% bleach solution (sodium hypochlorite) to degrade nitrile residues on glassware immediately.
Phase 2: Weighing & Transfer (Highest Risk)
Static electricity can cause the solid powder to scatter.
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat.
-
The "Tunnel" Method: Do not lift the weighing boat high. Keep hands deep inside the hood.
-
Dissolution: Add solvent to the solid in a closed vessel. Do not vortex open containers.
Phase 3: Reaction Monitoring
-
Sampling: When taking TLC/LCMS aliquots, assume the outside of the pipette is contaminated.
-
Disposal of Tips: Eject pipette tips directly into a solid waste jar inside the hood. Do not carry tips across the lab bench.
Emergency Response & Disposal
Exposure Response Algorithm
-
Skin Contact:
-
Drench: Immediately wash with soap and water for 15 minutes.
-
Do NOT use alcohol: Ethanol/Acetone will increase absorption of the nitrile.
-
Alert: Notify the safety officer. Monitor for signs of cyanide toxicity (headache, dizziness, rapid breathing).
-
-
Eye Contact: Flush for 15 minutes. Seek medical attention.
Waste Disposal
Segregation is vital to prevent the formation of Hydrogen Cyanide (HCN) gas.
| Waste Stream | Instructions | Incompatibility Warning |
| Solid Waste | Double-bagged, labeled "Toxic Organic Solid". | Do not mix with Oxidizers. |
| Liquid Waste | Segregated Organic Waste. | NEVER mix with Acids. Acid + Nitrile |
| Glassware | Triple rinse with acetone, then bleach solution. | - |
Spill Management Workflow
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles - Hazard Recognition. United States Department of Labor. [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). Pocket Guide to Chemical Hazards: Benzonitrile. [Link]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
